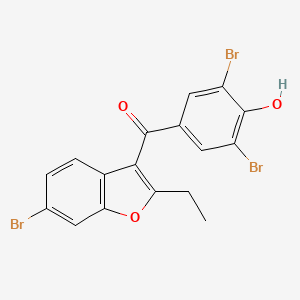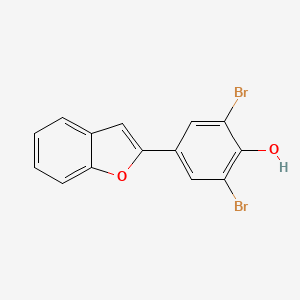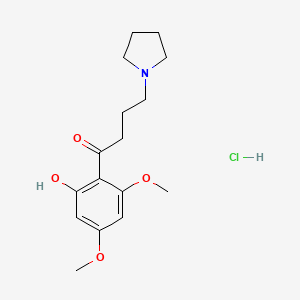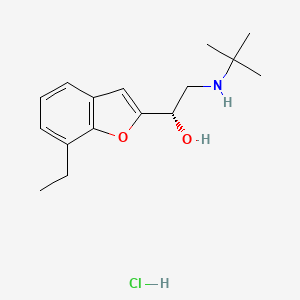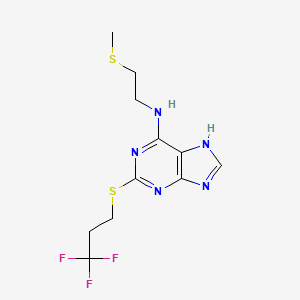
Etilefrine Impurity D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Etilefrine Impurity D, also known as 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone, is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol . It is an impurity of Etilefrine, a sympathomimetic drug used to treat hypotension by stimulating α1 and β1 adrenergic receptors . This compound is often used as a reference standard in pharmaceutical research to ensure the quality and safety of Etilefrine formulations .
准备方法
The synthesis of Etilefrine Impurity D involves several steps, typically starting with the reaction of benzylamine with 3-hydroxyacetophenone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification processes to isolate the desired impurity . Industrial production methods may vary, but they generally involve similar synthetic routes with optimization for large-scale production.
化学反应分析
Etilefrine Impurity D undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield .
科学研究应用
Etilefrine Impurity D has several scientific research applications:
Pharmaceutical Research: It is used as a reference standard in the development and quality control of Etilefrine formulations.
Analytical Chemistry: It aids in the identification and quantification of impurities in pharmaceutical products.
Biological Studies: Research on its biological activity helps understand the pharmacokinetics and pharmacodynamics of Etilefrine and its impurities.
Industrial Applications: It is used in the synthesis of other chemical compounds and intermediates in the pharmaceutical industry.
作用机制
Etilefrine itself acts as an agonist at α1 and β1 adrenergic receptors, leading to vasoconstriction and increased cardiac output . The impurity may exhibit similar interactions, although its potency and efficacy might differ.
相似化合物的比较
Etilefrine Impurity D can be compared with other impurities of Etilefrine, such as:
Etilefrine Impurity A: 2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone, with a molecular weight of 179.22 g/mol.
Etilefrine Impurity B: 3-[1-Hydroxy-2-(methylamino)ethyl]phenol, with a molecular weight of 167.21 g/mol.
Etilefrine Impurity C: Norfenefrine Hydrochloride, with a molecular weight of 189.64 g/mol.
This compound is unique due to its benzylethylamino group, which may confer different chemical and biological properties compared to other impurities .
属性
CAS 编号 |
42146-10-1 |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC 名称 |
2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C17H19NO2/c1-2-18(12-14-7-4-3-5-8-14)13-17(20)15-9-6-10-16(19)11-15/h3-11,19H,2,12-13H2,1H3 |
InChI 键 |
BBEZNAJZTFTHOG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O |
外观 |
Solid powder |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
2-(benzyl(ethyl)amino)-1-(3-hydroxyphenyl)ethanone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


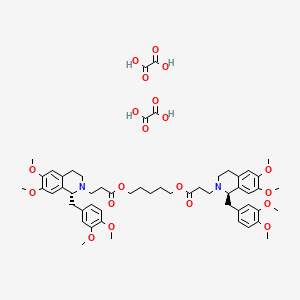

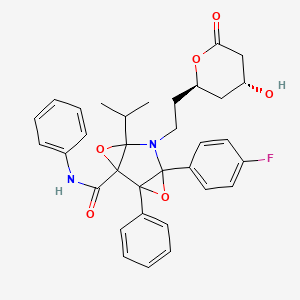
![Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}](/img/structure/B601621.png)
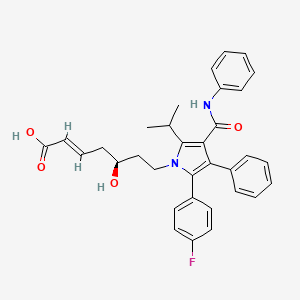
![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)
